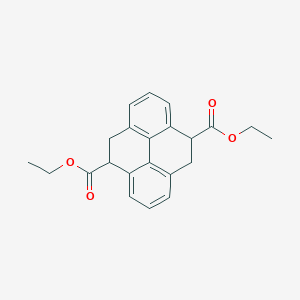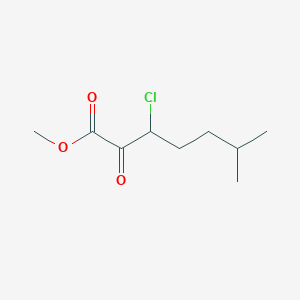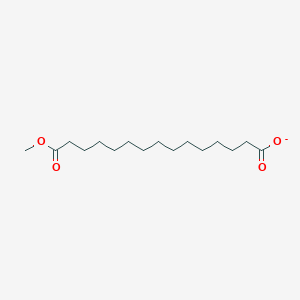
15-Methoxy-15-oxopentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methoxy-15-oxopentadecanoate is an organic compound with the molecular formula C16H29O4. It is a derivative of pentadecanoic acid, featuring a methoxy group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 15-Methoxy-15-oxopentadecanoate typically involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
15-Methoxy-15-oxopentadecanoate undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
15-Methoxy-15-oxopentadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying metabolic pathways involving fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive lipids.
Wirkmechanismus
The mechanism of action of 15-Methoxy-15-oxopentadecanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various signaling pathways, influencing cellular processes such as inflammation and lipid homeostasis .
Vergleich Mit ähnlichen Verbindungen
15-Methoxy-15-oxopentadecanoate can be compared with other similar compounds such as:
Pentadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive in certain chemical reactions.
15-Hydroxy-15-oxopentadecanoate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
15-Methoxy-15-hydroxypentadecanoate: Features both methoxy and hydroxyl groups, offering unique properties for specific applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions .
Eigenschaften
CAS-Nummer |
116311-04-7 |
|---|---|
Molekularformel |
C16H29O4- |
Molekulargewicht |
285.40 g/mol |
IUPAC-Name |
15-methoxy-15-oxopentadecanoate |
InChI |
InChI=1S/C16H30O4/c1-20-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-14H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
KWBXOAXXGSYUEH-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

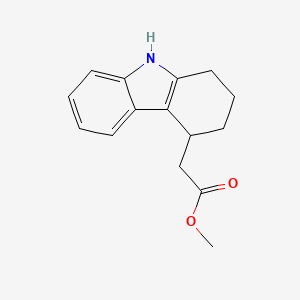
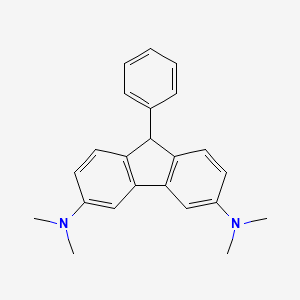
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
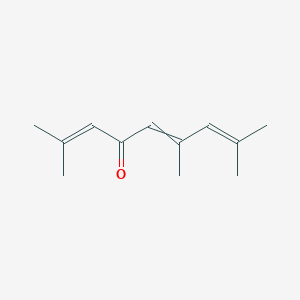
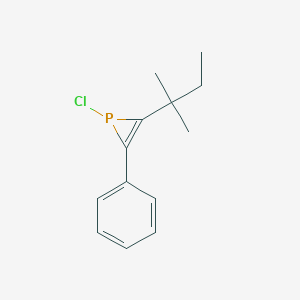

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
